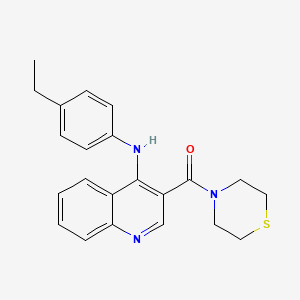

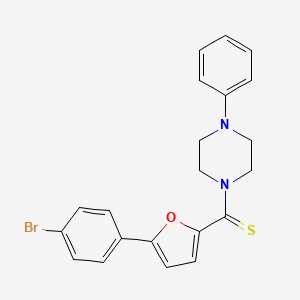

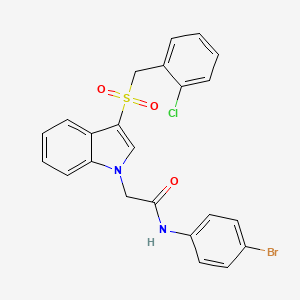

(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, also known as EAPQTM, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Properties

Electronic and Fluorescence Properties : A study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research highlighted the impact of structure and environmental factors on the spectroscopic characteristics of these compounds, suggesting their potential in materials science, particularly in the development of fluorescent materials and sensors (Al-Ansari, 2016).

Microwave-Assisted Synthesis

Efficient Synthesis Techniques : Nandeshwarappa et al. (2005) developed a novel and efficient microwave-assisted method for synthesizing substituted thieno[2,3-b]quinolines under solvent-free conditions. This technique could be applicable in the rapid synthesis of quinoline derivatives, including those similar to "(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone," for research and development in medicinal chemistry (Nandeshwarappa et al., 2005).

Antiproliferative Activity

Cytotoxic Activity Against Cancer Cells : Srikanth et al. (2016) reported on the design, synthesis, and screening of 2-anilino-3-aroylquinolines for their cytotoxic activity against human cancer cell lines. Some derivatives exhibited significant antiproliferative activity, indicating the potential use of quinoline derivatives in cancer research and therapy development (Srikanth et al., 2016).

Chemical Sensing and Imaging

Fluorescent Chemosenors : Halder, Hazra, and Roy (2018) described a Schiff-base molecule derived from quinoline that acts as a ratiometric fluorescent chemosensor for pH. This finding suggests the application of quinoline derivatives in developing pH sensors and imaging agents, which could be extended to similar compounds for monitoring biological and environmental parameters (Halder, Hazra, & Roy, 2018).

Mecanismo De Acción

Target of Action

It is known that 4-aminoquinoline compounds, which this compound is a derivative of, are often used as antimalarial agents . These compounds target the erythrocytic stages of plasmodial infections .

Mode of Action

4-aminoquinoline compounds are known to interact with their targets by inhibiting the growth of the plasmodium species, which are responsible for malaria .

Biochemical Pathways

4-aminoquinoline compounds are known to interfere with the life cycle of the malaria parasite, plasmodium, in the host’s red blood cells .

Result of Action

The action of 4-aminoquinoline compounds typically results in the death of the malaria parasite .

Action Environment

The efficacy of similar compounds can be influenced by factors such as the patient’s health status, the presence of other medications, and resistance mechanisms of the malaria parasite .

Propiedades

IUPAC Name |

[4-(4-ethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-2-16-7-9-17(10-8-16)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVLTFGFEREEOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

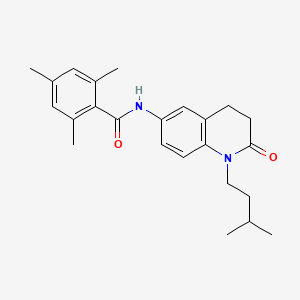

![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)

![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)

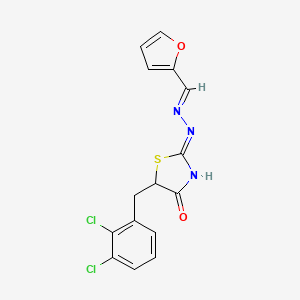

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)